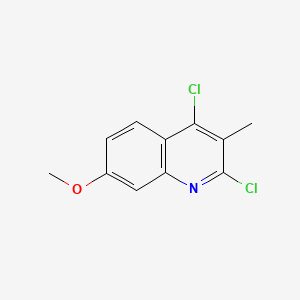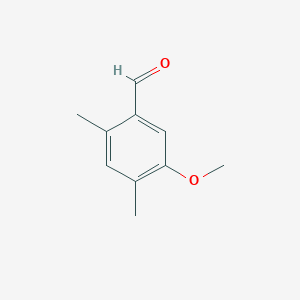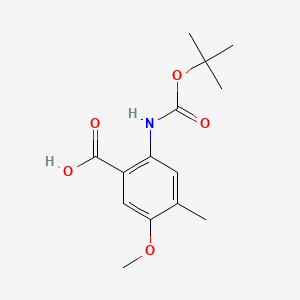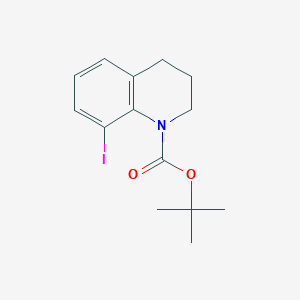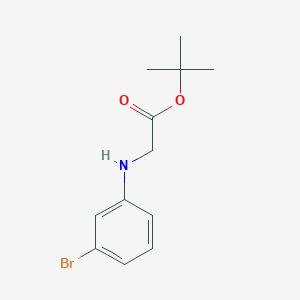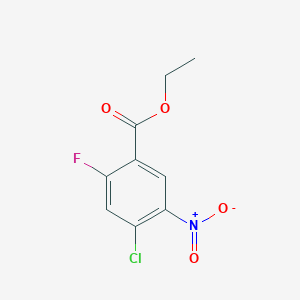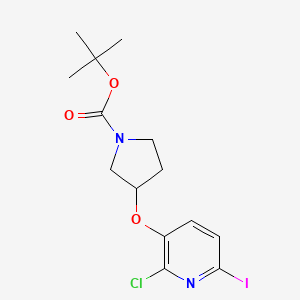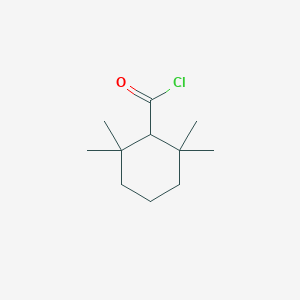
2,2,6,6-Tetramethylcyclohexane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylcyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C11H19ClO. It is a derivative of cyclohexane, characterized by the presence of four methyl groups at positions 2, 2, 6, and 6, and a carbonyl chloride group at position 1. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylcyclohexane-1-carbonyl chloride typically involves the chlorination of 2,2,6,6-Tetramethylcyclohexanone. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction conditions usually include refluxing the mixture under an inert atmosphere to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylcyclohexane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters
Hydrolysis: The compound can be hydrolyzed in the presence of water to form 2,2,6,6-Tetramethylcyclohexanone and hydrochloric acid
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: The hydrolysis reaction typically requires an aqueous medium and can be catalyzed by acids or bases
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
2,2,6,6-Tetramethylcyclohexanone: Formed by hydrolysis
Scientific Research Applications
2,2,6,6-Tetramethylcyclohexane-1-carbonyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylcyclohexane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The molecular targets and pathways involved are primarily related to the chemical reactivity of the carbonyl chloride group .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylcyclohexanone: A precursor in the synthesis of 2,2,6,6-Tetramethylcyclohexane-1-carbonyl chloride.
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: Another cyclohexane derivative with different functional groups
Uniqueness
This compound is unique due to its specific structure, which includes four methyl groups and a carbonyl chloride group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
54439-96-2 |
|---|---|
Molecular Formula |
C11H19ClO |
Molecular Weight |
202.72 g/mol |
IUPAC Name |
2,2,6,6-tetramethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C11H19ClO/c1-10(2)6-5-7-11(3,4)8(10)9(12)13/h8H,5-7H2,1-4H3 |
InChI Key |
SGVPPAUWHQXTBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1C(=O)Cl)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


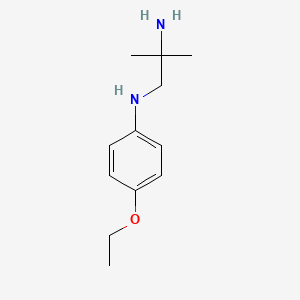

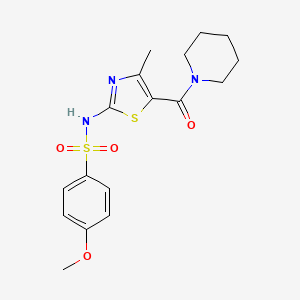
![N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B13933718.png)
![4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile](/img/structure/B13933728.png)
![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)
